molecular formula C₁₅H₂₃N₃O₃ B1144566 对氨甲酰伏立诺他 CAS No. 1160823-16-4

对氨甲酰伏立诺他

货号 B1144566
CAS 编号: 1160823-16-4
分子量: 293.36
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a histone deacetylase (HDAC) inhibitor used for the treatment of cutaneous T-cell lymphoma (CTCL) when the disease persists, gets worse, or comes back after other treatments . It is the first in a new class of agents known as histone deacetylase inhibitors .


Chemical Reactions Analysis

Vorinostat is not eliminated by CYP pathways. It is cleared primarily by glucuronidation and hydrolysis followed by β-oxidation . Vorinostat is neither a P-gp substrate nor an inhibitor of P-gp .

科学研究应用

Neurological Disorders

Vorinostat has shown potential in the treatment of various disorders affecting the brain. These include stroke, Alzheimer’s disease, frontotemporal dementia, Parkinson’s disease, Huntington’s disease, amyotrophic lateral sclerosis, spinal muscular atrophy, X‐linked adrenoleukodystrophy, epilepsy, Niemann-Pick type C disease, and neuropsychiatric disorders . Further studies could provide momentum towards its clinical application .

Treatment of Solid Tumors

Vorinostat, a potent HDAC inhibitor, has been used in the treatment of solid tumors. However, its low solubility and poor absorption have hindered its successful application in therapy . To overcome these challenges, researchers have encapsulated Vorinostat in PEG-PLGA copolymeric micelles . This has resulted in enhanced anti-tumor efficacy .

Breast Cancer Treatment

Vorinostat has been used in treating patients with stage IV breast cancer receiving aromatase inhibitor therapy . It has also been used in treating women who are undergoing surgery for newly diagnosed stage I–III breast cancer .

Drug Delivery Systems

To improve the therapeutic prospect of Vorinostat, concerns on systemic toxicity and off-target actions need to be addressed along with the improvement in formulation and delivery aspects . Newer approaches in this regard include poly (ethylene glycol)-b-poly ( dl -lactic acid) micelles, Vorinostat-pluronic F127 micelles, encapsulation of iron complexes of Vorinostat into PEGylated liposomes, human serum albumin bound Vorinostat nanomedicine, magnetically guided layer-by-layer assembled nanocarriers, as well as convection-enhanced delivery .

Epigenetic Modulation

Vorinostat has been implicated in the therapeutic potential of epigenetic modulators in various disorders affecting the brain . These disorders are characterized by structural, cellular, and molecular alterations of the central or peripheral nervous systems which eventually lead to some functional impairment .

Optimization of Therapeutic Strategies

As the Vorinostat treatment-related adverse changes are mostly found reversible, further optimization of the therapeutic strategies with respect to dose, dosage regimen, and formulations of Vorinostat could propel its clinical prospects .

作用机制

Target of Action

The primary targets of p-Aminomethyl Vorinostat, also known as Vorinostat, are histone deacetylases (HDACs), specifically HDAC1, HDAC2, HDAC3 (Class I), and HDAC6 (Class II) . These enzymes play a crucial role in the regulation of gene transcription and cell signaling pathways .

Mode of Action

Vorinostat inhibits the enzymatic activity of HDACs at nanomolar concentrations . These enzymes catalyze the removal of acetyl groups from the lysine residues of histone proteins . By inhibiting HDACs, Vorinostat causes an accumulation of acetylated proteins, including the core nucleosomal histones and other proteins such as BCL6 and p53 .

Biochemical Pathways

The primary biochemical mechanism of Vorinostat is to correct an aberrant balance between acetylated and deacetylated histones, the proteins involved in chromatin structure and organization . This alteration in the acetylation status of histones leads to changes in gene expression, which can have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

Vorinostat exhibits dose-proportional pharmacokinetics and has a modest food effect . It is metabolized and excreted following glucuronidation by the uridine diphosphate glucuronosyl-transferase (UGT) enzyme system .

Result of Action

The antiproliferative effects of Vorinostat are believed to be due to the drug-induced accumulation of acetylated proteins . This leads to significant reductions in disease progression, as seen in patients with cutaneous T-cell lymphoma (CTCL) treated with Vorinostat . The overall response rate was approximately 30%, including one complete response .

Action Environment

The therapeutic potential of Vorinostat has been explored in various disorders affecting the brain, including stroke, Alzheimer’s disease, Parkinson’s disease, and others . The efficacy and side effects of Vorinostat can be influenced by various environmental factors, including the presence of other drugs and the patient’s genetic makeup . For instance, polymorphisms in the gene encoding for the UGT enzyme system, UGT1A1, may be an important predictor of Vorinostat toxicity and response levels in individual patients .

安全和危害

Vorinostat is suspected of causing genetic defects and may damage fertility or the unborn child . It also causes damage to organs through prolonged or repeated exposure .

未来方向

Vorinostat has shown therapeutic potential in various disorders affecting the brain, including stroke, Alzheimer’s disease, frontotemporal dementia, Parkinson’s disease, Huntington’s disease, amyotrophic lateral sclerosis, spinal muscular atrophy, X‐linked adrenoleukodystrophy, epilepsy, Niemann-Pick type C disease, and neuropsychiatric disorders . Further studies are needed to improve drug efficacy and reduce side effects .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for p-Aminomethyl Vorinostat involves the conversion of Vorinostat to p-Aminomethyl Vorinostat through a series of chemical reactions.", "Starting Materials": [ "Vorinostat", "Formaldehyde", "Ammonium chloride", "Sodium cyanoborohydride", "Sodium hydroxide", "Methanol", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Vorinostat is reacted with formaldehyde and ammonium chloride in methanol to form N-(4-formylphenyl) vorinostat.", "Step 2: N-(4-formylphenyl) vorinostat is reduced with sodium cyanoborohydride in methanol to form N-(4-aminomethylphenyl) vorinostat.", "Step 3: N-(4-aminomethylphenyl) vorinostat is reacted with sodium hydroxide in water to form p-Aminomethyl Vorinostat.", "Step 4: p-Aminomethyl Vorinostat is purified using acetic acid and water." ] }

CAS 编号

1160823-16-4

分子式

C₁₅H₂₃N₃O₃

分子量

293.36

同义词

N1-[4-(Aminomethyl)phenyl]-N8-hydroxy-octanediamide

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。